molecular formula C10H13NO5 B13999929 2-Amino-4-(furan-2-ylmethyl)pentanedioic acid

2-Amino-4-(furan-2-ylmethyl)pentanedioic acid

Katalognummer: B13999929
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: YYECNQZSIZUXAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-Amino-4-(furan-2-ylmethyl)pentanedioic acid involves several steps. One common synthetic route includes the reaction of furan-2-carbaldehyde with a suitable amino acid derivative under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Analyse Chemischer Reaktionen

2-Amino-4-(furan-2-ylmethyl)pentanedioic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(furan-2-ylmethyl)pentanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(furan-2-ylmethyl)pentanedioic acid involves its interaction with specific molecular targets. The amino group and the furan ring play crucial roles in these interactions, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4-(furan-2-ylmethyl)pentanedioic acid can be compared with similar compounds such as:

    2-Amino-4-(thiophen-2-ylmethyl)pentanedioic acid: Similar structure but with a thiophene ring instead of a furan ring.

    2-Amino-4-(pyridin-2-ylmethyl)pentanedioic acid: Contains a pyridine ring instead of a furan ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H13NO5

Molekulargewicht

227.21 g/mol

IUPAC-Name

2-amino-4-(furan-2-ylmethyl)pentanedioic acid

InChI

InChI=1S/C10H13NO5/c11-8(10(14)15)5-6(9(12)13)4-7-2-1-3-16-7/h1-3,6,8H,4-5,11H2,(H,12,13)(H,14,15)

InChI-Schlüssel

YYECNQZSIZUXAI-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CC(CC(C(=O)O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.